molecular formula C7H10O2 B8640206 8-Oxabicyclo[5.1.0]octan-2-one CAS No. 57260-82-9

8-Oxabicyclo[5.1.0]octan-2-one

Cat. No. B8640206
CAS RN: 57260-82-9
M. Wt: 126.15 g/mol
InChI Key: QSBVUVPCUPRNNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Oxabicyclo[5.1.0]octan-2-one is a useful research compound. Its molecular formula is C7H10O2 and its molecular weight is 126.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Oxabicyclo[5.1.0]octan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Oxabicyclo[5.1.0]octan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

57260-82-9

Product Name

8-Oxabicyclo[5.1.0]octan-2-one

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

8-oxabicyclo[5.1.0]octan-2-one

InChI

InChI=1S/C7H10O2/c8-5-3-1-2-4-6-7(5)9-6/h6-7H,1-4H2

InChI Key

QSBVUVPCUPRNNT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C2C(C1)O2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 0° C. solution of 50.0 g. (0.454 mmole) of cyclohept-2-en-1-one in 800 ml. of methanol was added 85 ml. of 30% hydrogen peroxide (0.75 mole) followed by the dropwise addition of 15 ml. of 6N sodium hydroxide (0.09 mole). The reaction was stirred for one hour and then added to 400 ml. ether-500 ml. petroleum ether. The ether extract was removed and the aqueous methanol phase extracted with four 500 ml. portions of petroleum ether and three 300 ml. portions of dichloromethane. The combined organic extracts were washed with three 800 ml. portions of saturated sodium chloride, dried over magnesium sulfate and evaporated under reduced pressure to an oil (53 g.). The crude oil was purified via vacuum distillation to yield 45.9 g. (80%) of the title compound as an oil. Caution: several forceful detonations have occurred during distillation of the crude product. (In general, however, the crude product is pure enough for further synthetic manipulations and distillation can be avoided.)
Quantity
0.454 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.75 mol
Type
reactant
Reaction Step Three
Quantity
0.09 mol
Type
reactant
Reaction Step Four
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
500 mL
Type
solvent
Reaction Step Six
Yield
80%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.